![molecular formula C8H7N3O2 B2368370 3-甲基-[1,2,4]三唑并[4,3-a]吡啶-8-羧酸 CAS No. 948007-55-4](/img/structure/B2368370.png)

3-甲基-[1,2,4]三唑并[4,3-a]吡啶-8-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

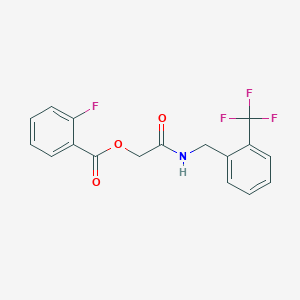

“3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a heterocyclic compound with a linear formula of C8H7O2N3 . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” consists of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The InChI code of the compound is 1S/C8H7N3O2/c1-5-9-10-7-3-2-6 (8 (12)13)4-11 (5)7/h2-4H,1H3, (H,12,13) and the InChI key is SHYXTVRNKAUFPL-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For instance, 3-arylthieno [3,2- e ]- [1,2,4]triazolo [4,3- c ]pyrimidines obtained from compounds by heating under reflux in EtOH in the presence of NaOAc isomerize into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 177.16 .

科学研究应用

- 应用: 研究人员探索该化合物在心血管疾病(如高血压或动脉粥样硬化)中的潜力。 其对血管功能和炎症的影响令人关注 .

- 应用: 鉴于其药理特性,3-甲基-[1,2,4]三唑并[4,3-a]吡啶-8-羧酸可能在控制 2 型糖尿病中发挥作用。 研究重点是葡萄糖代谢和胰岛素敏感性 .

- 应用: 近期研究强调了三唑衍生物(包括该化合物)作为荧光探针和聚合物中结构单元的应用。 这些应用涵盖材料科学和生物成像 .

RORγt 逆向激动剂

PHD-1 抑制剂

JAK1 和 JAK2 抑制剂

心血管疾病

2 型糖尿病

荧光探针和聚合物

作用机制

Target of Action

The primary targets of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are currently unknown . This compound is part of a unique collection of chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles.

Mode of Action

Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Biochemical Pathways

Triazole compounds are known to interact with various enzymes and receptors, potentially affecting multiple pathways .

Result of Action

Triazole compounds have been reported to display moderate antiproliferative activities against cancer cells .

安全和危害

未来方向

The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also potential for further investigation into their synthesis methods and their potential as antibacterial agents to fight multidrug-resistant pathogens .

生化分析

Biochemical Properties

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are involved in critical cellular processes. The interaction between 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function and stability .

Cellular Effects

The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By influencing these pathways, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and RNA, affecting their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to DNA damage and cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the beneficial effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are maximized, and toxic effects are minimized .

Metabolic Pathways

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid, affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences mitochondrial function and apoptosis. The localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can determine its specific cellular effects and therapeutic potential .

属性

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDVVNLWDIPHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2368287.png)

![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)

![4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)

![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2368298.png)

![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/no-structure.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)